molecular formula C11H14ClN3O B12820830 N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride

N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride

Cat. No.: B12820830
M. Wt: 239.70 g/mol
InChI Key: PJYKPBMUNMMHRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride typically involves the reaction of but-3-yn-1-amine with 4-hydrazinylbenzoyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in laboratory settings using standard organic synthesis techniques. The compound is then purified and characterized using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized hydrazine derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride involves its ability to act as a nucleophilic hydrazine probe. It interacts with electrophilic sites on target molecules, forming covalent bonds. This interaction allows for the identification and characterization of protein electrophiles in human cells . The compound’s molecular targets and pathways are primarily related to its role in chemoproteomic profiling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl hydrazinoacetate hydrochloride
  • N-(But-3-yn-1-yl)-2-((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide
  • Benzyl carbazate

Uniqueness

N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride stands out due to its clickable, nucleophilic hydrazine probe properties. This makes it particularly useful in activity-based protein profiling, a feature not commonly found in similar compounds .

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

N-but-3-ynyl-4-hydrazinylbenzamide;hydrochloride

InChI

InChI=1S/C11H13N3O.ClH/c1-2-3-8-13-11(15)9-4-6-10(14-12)7-5-9;/h1,4-7,14H,3,8,12H2,(H,13,15);1H

InChI Key

PJYKPBMUNMMHRO-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC(=O)C1=CC=C(C=C1)NN.Cl

Origin of Product

United States

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